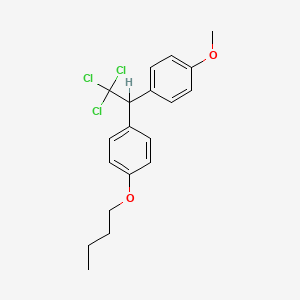
Vinyl allenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinyl allenyl ether is an organic compound with the molecular formula C₅H₆O It is characterized by the presence of both vinyl and allenyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vinyl allenyl ether can be synthesized through several methods. One common approach involves the reaction of allenyl alcohol with ethyl vinyl ether in the presence of a catalyst such as mercuric acetate. The reaction mixture is typically stirred at room temperature overnight, followed by the addition of potassium carbonate to neutralize the mixture and extraction with diethyl ether .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Vinyl allenyl ether undergoes various chemical reactions, including:
Claisen Rearrangement: This is a key reaction where heating an allyl vinyl ether initiates a [3,3]-sigmatropic rearrangement to form γ,δ-unsaturated carbonyl compounds.
Substitution Reactions: this compound can react with aromatic amines in the presence of BF₃ etherate to form 1-alkoxy-tetrahydroquinaldine derivatives.
Common Reagents and Conditions:
Claisen Rearrangement: Typically requires heating to initiate the rearrangement.
Substitution Reactions: Often involve Lewis acids like BF₃ etherate.
Major Products:
Claisen Rearrangement: Produces γ,δ-unsaturated carbonyl compounds.
Substitution Reactions: Forms 1-alkoxy-tetrahydroquinaldine derivatives.
Wissenschaftliche Forschungsanwendungen
Vinyl allenyl ether has several applications in scientific research:
Synthetic Chemistry: Used as a building block for the synthesis of complex molecules.
Polymer Chemistry: Employed in the stereoselective polymerization of vinyl ethers to produce isotactic poly(vinyl ether)s with high degrees of isotacticity.
Material Science: The polymers derived from this compound exhibit desirable properties such as strong adhesion to polar substrates, making them suitable for engineering applications.
Wirkmechanismus
The primary mechanism of action for vinyl allenyl ether involves the Claisen rearrangement. This reaction proceeds through a concerted mechanism involving a six-membered cyclic transition state. The rearrangement results in the formation of a new carbon-carbon bond and the conversion of the ether into a γ,δ-unsaturated carbonyl compound .
Vergleich Mit ähnlichen Verbindungen
Vinyl allenyl ether can be compared with other similar compounds such as:
Allyl Vinyl Ether: Undergoes similar Claisen rearrangement reactions to form unsaturated carbonyl compounds.
Vinyl Ethers: Used in various polymerization reactions and exhibit similar reactivity in the presence of catalysts.
Uniqueness: this compound is unique due to the presence of both vinyl and allenyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
4409-99-8 |
|---|---|
Molekularformel |
C5H6O |
Molekulargewicht |
82.10 g/mol |
InChI |
InChI=1S/C5H6O/c1-3-5-6-4-2/h4-5H,1-2H2 |
InChI-Schlüssel |
SCGQVABHLGNHJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


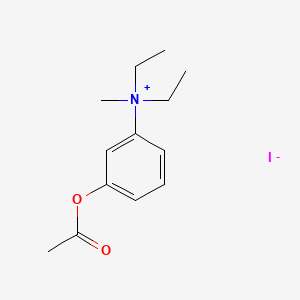

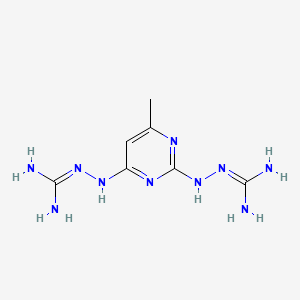
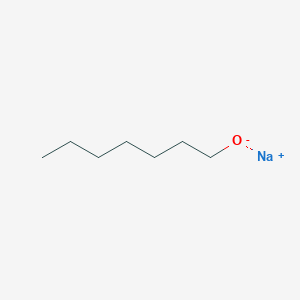
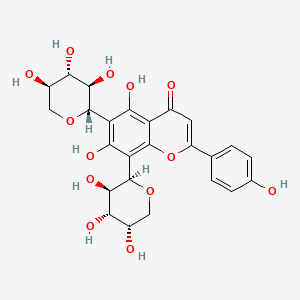


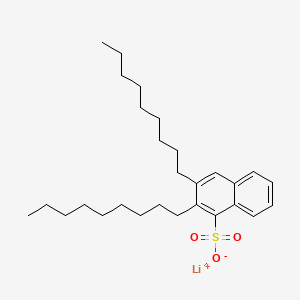

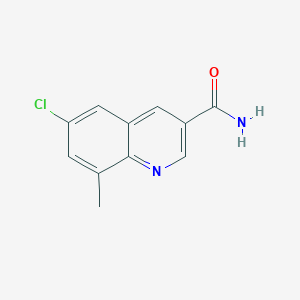
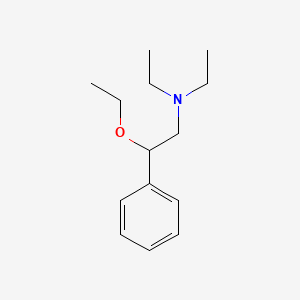
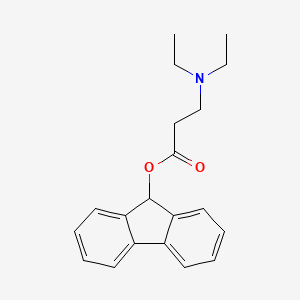
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
